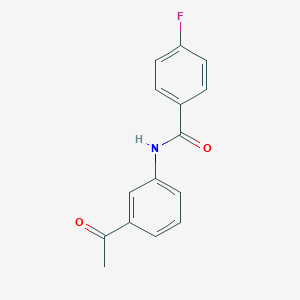

N-(3-acetylphenyl)-4-fluorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 214044. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-10(18)12-3-2-4-14(9-12)17-15(19)11-5-7-13(16)8-6-11/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJNMMGOVWWKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291859 | |

| Record name | N-(3-Acetylphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194783-82-9 | |

| Record name | N-(3-Acetylphenyl)-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194783-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Benzamide Derivatives in Pharmaceutical and Agrochemical Sciences

The benzamide (B126) structural motif, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the development of bioactive compounds. Its prevalence in medicinal chemistry and agrochemistry stems from the amide group's ability to form stable hydrogen bonds with biological targets like enzymes and receptors, and the phenyl ring's capacity for various substitutions to fine-tune physicochemical properties and target specificity.

In the pharmaceutical arena, substituted benzamides are integral to numerous therapeutic agents. They are perhaps most famously represented by antipsychotic drugs that act as dopamine (B1211576) receptor antagonists. Beyond this, the benzamide core is found in antiemetics, which are used to treat nausea and gastrointestinal disorders, and analgesics. scbt.commdpi.com More recent research has expanded their utility into oncology, with benzamide derivatives being investigated as potent inhibitors of enzymes crucial for cancer cell survival, such as poly(ADP-ribose) polymerase (PARP). wisdomlib.org The versatility of the benzamide scaffold allows for the creation of compounds with a wide array of pharmacological activities, making it a privileged structure in drug discovery. mdpi.commdpi.com

In the agrochemical sector, benzamide derivatives are equally vital. They form the chemical basis for a range of commercial pesticides, including insecticides, fungicides, and herbicides. scbt.com For instance, insecticides like flubendiamide (B33115) incorporate a benzamide structure. These compounds often function as insect growth regulators (IGRs), disrupting critical life processes in pests, which makes them attractive alternatives to broad-spectrum neurotoxic insecticides. The introduction of an amide structure can also contribute to the biodegradability of pesticides, an increasingly important factor in developing environmentally conscious agricultural solutions. scbt.com The ongoing development of novel benzamide derivatives aims to produce more effective and selective agents to protect crops and ensure global food security.

An Overview of N 3 Acetylphenyl 4 Fluorobenzamide in Academic Literature

To understand the potential research context of N-(3-acetylphenyl)-4-fluorobenzamide, it is instructive to examine the literature on its close structural isomers and analogues. The positional isomers, where the locations of the acetyl and fluoro groups are varied, have received some attention. For example, research has been conducted on related structures such as N-(4-acetylphenyl)-3-fluorobenzamide and N-(4-acetyl-phenyl)-benzamide derivatives. scbt.commdpi.com Studies on these related compounds often explore their potential as antibacterial or antitubercular agents, or as inhibitors of specific enzymes. mdpi.com For instance, derivatives of N-(4-acetylphenyl)amine have been investigated for their antiproliferative activity against cancer cell lines. scbt.com

The synthesis of such compounds typically involves an amidation reaction between a substituted aniline (B41778) (like 3-aminoacetophenone) and a substituted benzoyl chloride (like 4-fluorobenzoyl chloride). The presence of the acetyl group, the amide linkage, and the fluorinated phenyl ring provides multiple reactive sites and opportunities for creating diverse chemical libraries for screening. The fluorine atom, in particular, is a common feature in modern pharmaceuticals and agrochemicals, as it can enhance metabolic stability and binding affinity.

Given the established biological activities of the broader benzamide (B126) class and the specific functional groups present in this compound, it can be posited that its research value lies in its potential as an inhibitor of enzymes like cholinesterases or as a scaffold for developing novel anticancer or antimicrobial agents. mdpi.com

Interactive Table: Properties of this compound and Related Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | C15H12FNO2 | 257.26 | Target compound |

| N-(4-acetylphenyl)-3-fluorobenzamide | C15H12FNO2 | 257.26 | Positional isomer (acetyl and fluoro groups swapped on rings) scbt.com |

| N-(3-acetylphenyl)benzamide | C15H13NO2 | 239.27 | Lacks fluorine substituent |

| N-(3-acetylphenyl)-4-chlorobenzamide | C15H12ClNO2 | 273.72 | Chlorine instead of fluorine substituent |

Scope and Objectives of the Research Outline

Established Synthetic Pathways for Benzamide Scaffold Formation

The formation of the benzamide scaffold, the central structural motif of this compound, relies on robust and well-documented amidation reactions. These methods typically involve the coupling of an amine with a carboxylic acid or its activated derivative.

Amidation Reactions and Coupling Strategies

The most common and direct method for forming the amide bond in benzamides is the reaction of an amine with an acyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a highly efficient condensation reaction. The process involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct, which prevents the protonation of the starting amine. bldpharm.comwisdomlib.org The use of a two-phase solvent system, consisting of water and an organic solvent like dichloromethane, is also characteristic of Schotten-Baumann reaction conditions. researchgate.net

The general mechanism involves three main steps:

Nucleophilic addition of the amine to the carbonyl group of the acyl chloride, forming a tetrahedral intermediate.

Elimination of the chloride ion to reform the carbonyl group.

Deprotonation of the nitrogen by a base to yield the neutral amide.

Alternative coupling strategies for amide bond formation include the use of coupling agents that activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) reagents. Oxidative amidation of aldehydes or benzylamines also presents a viable, albeit less direct, route to benzamide synthesis.

Precursor Synthesis: Substituted Aniline (B41778) and Fluorobenzoyl Chloride Routes

The synthesis of this compound necessitates the preparation of its two key precursors: 3-aminoacetophenone and 4-fluorobenzoyl chloride.

3-Aminoacetophenone is typically synthesized via the reduction of 3-nitroacetophenone. While traditional methods employed iron powder for this reduction, catalytic hydrogenation using catalysts like palladium on carbon or Raney nickel is a more environmentally benign and efficient approach.

4-Fluorobenzoyl chloride is commonly prepared from 4-fluorobenzoic acid. A standard method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is often catalyzed by a few drops of dimethylformamide (DMF). An alternative industrial synthesis involves the chlorination of 4-fluorotoluene (B1294773) to 4-fluorotrichlorotoluene, followed by controlled hydrolysis.

Below is a table summarizing the synthesis of these precursors:

| Precursor | Starting Material | Reagents and Conditions | Yield |

| 3-Aminoacetophenone | 3-Nitroacetophenone | H₂, Pd/C, Methanol (B129727), 60-70°C, 0.5-0.6 MPa | 95% |

| 4-Fluorobenzoyl Chloride | 4-Fluorobenzoic Acid | Thionyl chloride, Chloroform, Reflux | 83% |

Targeted Synthesis of this compound

The targeted synthesis of this compound is achieved through the coupling of 3-aminoacetophenone and 4-fluorobenzoyl chloride. This reaction follows the general principles of amidation described previously, most commonly via a Schotten-Baumann type reaction.

Optimization of Reaction Conditions and Yields

While specific optimization studies for the synthesis of this compound are not extensively reported in the literature, the reaction conditions can be fine-tuned based on established protocols for similar benzamide syntheses. Key parameters for optimization include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

The following table outlines potential parameters for optimization:

| Parameter | Variations | Expected Outcome |

| Solvent | Dichloromethane, Tetrahydrofuran, Acetone, Methanol | Affects solubility of reactants and can influence reaction rate. |

| Base | Pyridine, Triethylamine, Aqueous NaOH | Neutralizes HCl byproduct; base strength can affect reaction kinetics. |

| Temperature | 0°C to reflux | Higher temperatures can increase reaction rate but may also lead to side products. |

| Stoichiometry | Molar ratio of amine, acyl chloride, and base | Can be adjusted to drive the reaction to completion and maximize yield. |

Derivatization and Structural Modification Strategies of the this compound Core

The this compound molecule possesses several sites amenable to chemical modification, allowing for the generation of a library of derivatives with potentially altered physicochemical and biological properties. The primary sites for derivatization include the acetyl group, the aromatic rings, and the amide N-H bond.

Acetyl Group Transformations

The acetyl group is a particularly versatile handle for structural modification. A key reaction of the acetyl group is its participation in condensation reactions. For example, in a study on the regioisomeric N-(4-acetyl-phenyl)-benzamide, the acetyl group was reacted with various substituted aromatic aldehydes in the presence of a base like potassium hydroxide to form chalcones. This Claisen-Schmidt condensation results in the formation of an α,β-unsaturated ketone system.

Other potential transformations of the acetyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165).

Oxidation: The methyl group of the acetyl moiety can be oxidized, for instance, in a haloform reaction if treated with a hypohalite.

Alpha-Halogenation: The α-carbon of the acetyl group can be halogenated under acidic or basic conditions.

Conversion to other functional groups: The acetyl group can be a precursor for the synthesis of other functional groups, such as oximes (by reaction with hydroxylamine) or hydrazones (by reaction with hydrazine).

The table below summarizes some potential transformations of the acetyl group:

| Reaction Type | Reagents | Product Functional Group |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., KOH) | Chalcone (α,β-unsaturated ketone) |

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Haloform Reaction | Sodium hypohalite (e.g., NaOBr) | Carboxylate and haloform |

| Oximation | Hydroxylamine (NH₂OH) | Oxime |

Fluoroaryl Moiety Modifications

The fluoroaryl group is a key component of this compound, and its modification can significantly impact the molecule's properties. Research on related benzamide structures demonstrates common strategies for altering this moiety, primarily through the substitution of the fluorine atom or by changing its position on the phenyl ring.

One common modification involves replacing the fluorine with other halogens. For example, the synthesis of N-(3-acetyl-phenyl)-4-chloro-benzamide has been documented, where the fluorine is substituted with a chlorine atom. sigmaaldrich.com This type of modification allows for a systematic evaluation of halogen effects on the compound's activity.

Another approach is to alter the substitution pattern on the phenyl ring. While the parent compound has fluorine at the para- (4) position, isomers such as N-(4-Acetylphenyl)-3-fluorobenzamide feature the fluorine atom at the meta- (3) position. scbt.com The synthesis of such positional isomers is crucial for exploring the spatial requirements of potential biological targets.

These modifications are typically achieved by using different starting materials in the initial synthesis. The standard synthesis involves the acylation of an amine (3-aminoacetophenone) with a substituted benzoyl chloride (4-fluorobenzoyl chloride). By selecting a different benzoyl chloride, such as 4-chlorobenzoyl chloride or 3-fluorobenzoyl chloride, the fluoroaryl moiety can be systematically varied.

Table 1: Examples of Fluoroaryl Moiety Modifications in Benzamides

| Compound Name | CAS Number | Molecular Formula | Modification from Parent Compound |

| This compound | 194783-82-9 | C₁₅H₁₂FNO₂ | Parent Compound |

| N-(3-acetyl-phenyl)-4-chloro-benzamide | 223500-13-8 | C₁₅H₁₂ClNO₂ | Fluorine at C4 replaced with Chlorine |

| N-(4-Acetylphenyl)-3-fluorobenzamide | Not Available | C₁₅H₁₂FNO₂ | Fluorine at C3 instead of C4; Acetylphenyl at N4 instead of N3 |

Diversification of the Amide Linker

The most common method for forming the amide bond in benzamide synthesis is the reaction of an amine with a benzoyl chloride. researchgate.net However, modern organic synthesis has seen the widespread adoption of peptide coupling reagents to facilitate this transformation under milder conditions. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) are used to synthesize N-(4-sulfamoylphenyl)benzamide derivatives. researchgate.net Similarly, N,N′-diisopropylcarbodiimide (DIC) with HOBt has been used for the synthesis of other N-phenylbenzamide derivatives. mdpi.com

These coupling reagents work by activating the carboxylic acid (e.g., 4-fluorobenzoic acid), making it more susceptible to nucleophilic attack by the amine (e.g., 3-aminoacetophenone). The choice of coupling agent and reaction conditions can be optimized to improve the efficiency of the amide bond formation.

Table 2: Common Coupling Reagents for Amide Bond Synthesis

| Reagent Name | Abbreviation | Use in Benzamide Synthesis |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Used with HOBt for synthesizing sulfonamide-bearing benzamides. researchgate.net |

| N,N′-diisopropylcarbodiimide | DIC | Used with HOBt to condense benzoic acids and amines. mdpi.com |

| Thionyl chloride | SOCl₂ | Used to convert carboxylic acids to acyl chlorides for subsequent reaction with amines. mdpi.com |

Introduction of Novel Substituents

Introducing new chemical groups onto the this compound scaffold is a primary strategy for developing new derivatives. Modifications can be targeted at either the acetylphenyl ring or the fluoroaryl ring.

One area of modification is the acetyl group itself. For instance, in related N-(4-acetyl-phenyl)-benzamide structures, the acetyl group serves as a handle for further reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. wisdomlib.org This transforms the acetyl group into a larger, conjugated system, significantly altering the molecule's structure.

Another strategy involves adding substituents to the phenyl rings. Research on N-(3-hydroxyphenyl)benzamide shows that the hydroxyl group can be alkylated to introduce a variety of O-derivatives. researchgate.net This suggests that if a hydroxylated version of this compound were synthesized, similar O-alkylation or O-acylation reactions could be performed. For example, reacting a hydroxyl-substituted benzamide with propionyl chloride or acetyl chloride can introduce new ester functionalities. mdpi.com

The synthesis of these novel derivatives often involves multi-step reaction sequences, starting with a functionalized precursor of either the amine or the benzoic acid component.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. jddhs.commdpi.com These principles can be applied to the synthesis of this compound.

Key green chemistry strategies applicable to this synthesis include:

Solvent-Free Reactions : Performing reactions without a solvent, or "neat," minimizes waste and eliminates the environmental impact of volatile organic solvents. mdpi.com Techniques like mechanochemical grinding, where reactants are mixed in a ball mill, can facilitate solvent-free synthesis. rasayanjournal.co.in

Microwave-Assisted Synthesis : Using microwave irradiation as an energy source can dramatically shorten reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. rasayanjournal.co.inresearchgate.net

Use of Greener Solvents : When a solvent is necessary, replacing hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a core tenet of green chemistry. researchgate.net

Catalysis : Employing catalysts, including biocatalysts (enzymes) or recyclable heterogeneous catalysts, can improve reaction efficiency and atom economy, reducing the amount of waste generated. mdpi.comresearchgate.net For example, enzymes can offer high selectivity under mild conditions, and recyclable catalysts like TiO2-SiO2 have been used for synthesizing related heterocyclic compounds. rasayanjournal.co.in

While specific studies detailing a "green" synthesis of this compound are not prevalent, the general methodologies from green pharmaceutical synthesis provide a clear roadmap. jddhs.com For example, the amide formation step could potentially be carried out using a recyclable catalyst under solvent-free or microwave conditions to create a more sustainable process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals in the aromatic region (typically δ 7.0-8.5 ppm), along with characteristic singlets for the amide proton (N-H) and the acetyl methyl group. The signals for the protons on the two benzene (B151609) rings will appear as multiplets due to spin-spin coupling with neighboring protons.

The protons on the 4-fluorobenzoyl ring are expected to show a pattern characteristic of a 1,4-disubstituted benzene ring, often appearing as two doublets or a pair of complex multiplets. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling. The protons on the 3-acetylphenyl ring will have distinct chemical shifts influenced by the electron-withdrawing acetyl group and the amide linkage. The amide proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The methyl protons of the acetyl group will appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Notes |

| Amide N-H | 8.5 - 10.5 | Broad Singlet (br s) | Chemical shift is highly variable. |

| Aromatic H's (3-acetylphenyl) | 7.5 - 8.2 | Multiplet (m) | Positions influenced by ortho, meta, para substitution pattern. |

| Aromatic H's (4-fluorobenzoyl) | 7.2 - 8.0 | Multiplet (m) | Appears as two sets of signals, AA'BB' system coupled to ¹⁹F. |

| Acetyl CH₃ | 2.6 | Singlet (s) | Characteristic singlet for a methyl ketone. |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals are expected for the two carbonyl carbons (amide and ketone), the carbon atoms of the two aromatic rings, and the methyl carbon of the acetyl group. The carbon atoms of the 4-fluorobenzoyl ring will exhibit coupling with the ¹⁹F nucleus (¹JCF, ²JCF, etc.), which can be a useful diagnostic tool. The carbonyl carbon of the amide typically resonates around 165-170 ppm, while the ketone carbonyl appears further downfield, closer to 197-200 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted δ (ppm) | Notes |

| Ketone C=O | 198 | Electron-withdrawing environment. |

| Amide C=O | 165 | Typical chemical shift for a benzamide. |

| Aromatic C's | 115 - 140 | A complex set of signals for the 10 unique aromatic carbons. |

| Aromatic C-F | 160 - 165 | Signal will be a doublet due to large one-bond C-F coupling (¹JCF). |

| Acetyl CH₃ | 27 | Typical range for an acetyl methyl group. |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. emerypharma.com It would be used to confirm the connectivity of protons within each of the aromatic rings, tracing the coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This allows for the direct assignment of carbon resonances based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov HMBC is crucial for piecing the molecular structure together. For instance, it would show a correlation from the amide N-H proton to the amide carbonyl carbon and key carbons on the 3-acetylphenyl ring. It would also connect the acetyl methyl protons to the ketone carbonyl carbon, confirming the placement of the acetyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR and Raman spectra are often complementary.

For this compound, key expected vibrational bands include:

N-H Stretch: A sharp to moderately broad band in the IR spectrum around 3300 cm⁻¹, characteristic of a secondary amide. iucr.org

C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

C=O Stretches: Two distinct and strong absorption bands are expected in the IR spectrum. The amide carbonyl (Amide I band) typically appears around 1650-1680 cm⁻¹, while the ketone carbonyl is found at a slightly higher frequency, around 1680-1700 cm⁻¹.

N-H Bend (Amide II band): A strong band around 1530-1550 cm⁻¹ in the IR spectrum.

C-N Stretch: Usually found in the 1200-1350 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption in the IR spectrum, typically in the 1100-1250 cm⁻¹ range.

Ring Vibrations: Aromatic ring breathing modes will give rise to several bands in the 1400-1600 cm⁻¹ region. These modes are often strong in both IR and Raman spectra.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Primary Technique |

| Amide | N-H Stretch | 3250 - 3350 | IR |

| Aromatic | C-H Stretch | 3000 - 3100 | IR, Raman |

| Ketone | C=O Stretch | 1680 - 1700 | IR (Strong) |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 | IR (Strong) |

| Aromatic | C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| Amide | N-H Bend (Amide II) | 1530 - 1550 | IR |

| Fluoroaromatic | C-F Stretch | 1100 - 1250 | IR (Strong) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound (C₁₅H₁₂FNO₂), the calculated exact mass is approximately 257.0852 g/mol .

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion, [M+H]⁺, at m/z 258.09. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation. The most labile bond is the amide C-N bond. Cleavage of this bond is a dominant fragmentation pathway for benzamides, leading to two primary fragment ions. researchgate.netlibretexts.org

Formation of the 4-fluorobenzoyl cation: Cleavage of the amide bond would yield a resonance-stabilized acylium ion at m/z 123.

Formation of the 3-aminobenzoyl cation fragment: The other part of the molecule would form a protonated 3-aminoacetophenone ion at m/z 136.

Further fragmentation of the 4-fluorobenzoyl cation (m/z 123) can occur through the loss of carbon monoxide (CO) to produce the 4-fluorophenyl cation at m/z 95. researchgate.net

Predicted ESI-MS Fragmentation Data for this compound

| m/z Value | Proposed Ion | Formula | Notes |

| 258.09 | [M+H]⁺ | [C₁₅H₁₃FNO₂]⁺ | Protonated molecular ion. |

| 136.07 | [H₂N-C₆H₄-COCH₃+H]⁺ | [C₈H₁₀NO]⁺ | Fragment from amide bond cleavage (3-aminoacetophenone). |

| 123.02 | [F-C₆H₄-CO]⁺ | [C₇H₄FO]⁺ | Acylium ion from amide bond cleavage (4-fluorobenzoyl cation). |

| 95.01 | [F-C₆H₄]⁺ | [C₆H₄F]⁺ | Loss of CO from the m/z 123 fragment. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the unambiguous determination of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, analysis of analogous structures, such as other N-aryl benzamides, allows for a detailed prediction of its solid-state characteristics. iucr.org

The molecule contains three planar regions: the 4-fluorophenyl ring, the amide plane, and the 3-acetylphenyl ring. It is expected that the two aromatic rings will not be coplanar. In related structures, the dihedral angle between the aryl rings is often significant, typically ranging from 30° to 60°, as this conformation minimizes steric hindrance while allowing for favorable packing. iucr.org

The crystal packing will be dominated by a network of intermolecular hydrogen bonds. The most significant of these is the N-H···O hydrogen bond, where the amide proton (N-H) acts as a hydrogen bond donor and the carbonyl oxygen of an adjacent molecule acts as the acceptor. mdpi.com This interaction typically leads to the formation of infinite chains or centrosymmetric dimers, which are common supramolecular synthons in benzamide crystals. tandfonline.comresearchgate.net Weaker interactions, such as C-H···O, C-H···F, and π-π stacking between the aromatic rings, would further stabilize the three-dimensional crystal lattice. iucr.org

Chromatographic Techniques for Purity Assessment (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the purity assessment of synthesized pharmaceutical intermediates like this compound. This powerful method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection power of mass spectrometry. researchgate.netmdpi.com

The process begins with the HPLC component, where the sample is passed through a column (commonly a reversed-phase C18 column). The separation is based on the differential partitioning of the analyte and any impurities between the mobile phase and the stationary phase. For a molecule like this compound, a gradient elution method, typically using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol with additives such as formic acid to improve ionization, would be employed. This ensures the effective separation of the main compound from starting materials (e.g., 3-aminoacetophenone, 4-fluorobenzoyl chloride), reaction byproducts, or degradation products.

As the separated components elute from the HPLC column, they are introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI generates charged molecular ions from the eluting molecules without significant fragmentation. For this compound (molecular formula C₁₅H₁₂FNO₂, molecular weight 257.26 g/mol ), ESI in positive ion mode would be expected to produce a prominent protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 258.27.

The mass spectrometer then separates these ions based on their m/z ratio, confirming the molecular weight of the main peak and identifying any impurities. The high sensitivity of MS allows for the detection of impurities at very low levels (e.g., <0.1%). mdpi.com Furthermore, by coupling LC with tandem mass spectrometry (MS/MS), fragmentation of the parent ion (m/z 258.27) can be induced. This fragmentation provides structural information, confirming the identity of the compound by matching the fragment ions to the expected breakage patterns of the amide bond and other parts of the molecule. This method provides an orthogonal check to spectroscopic data and is invaluable for establishing a comprehensive purity profile during chemical development. researchgate.netmdpi.com

Detailed Research Findings

Due to the limited availability of published spectra for the title compound, this section presents the expected spectroscopic data alongside actual data for its precursors and a key structural isomer, N-(4-acetylphenyl)-3-fluorobenzamide. This comparative approach provides a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The aromatic region would be complex, featuring multiplets for the protons on both the 3-acetylphenyl and 4-fluorophenyl rings. The amide proton (N-H) would appear as a broad singlet, and the methyl protons of the acetyl group (CH₃) would be a sharp singlet around 2.6 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key signals would include two carbonyl carbons (one for the amide and one for the ketone), carbons attached to the fluorine atom (showing a characteristic large C-F coupling constant), and the remaining aromatic carbons. The methyl carbon of the acetyl group would appear upfield.

¹⁹F NMR: This specific NMR technique would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Shifts for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale / Notes |

| Amide (C=O)NH | ~8.5-9.5 (broad singlet) | ~165 | Typical amide proton and carbonyl carbon chemical shifts. |

| Ketone C=O | - | ~198 | Characteristic chemical shift for an aryl ketone carbonyl. |

| Acetyl CH₃ | ~2.6 (singlet) | ~27 | Typical for a methyl ketone. |

| 4-Fluorophenyl C-F | - | ~165 (d, ¹JCF ≈ 250 Hz) | The carbon directly bonded to fluorine shows a large coupling constant. |

| Aromatic CH | ~7.2-8.2 (multiplets) | ~115-140 | Complex overlapping signals from both aromatic rings. Protons ortho to the carbonyl and amide groups will be shifted downfield. Protons ortho to the fluorine will show coupling. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands.

Interactive Data Table: Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | 3300-3500 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Ketone (C=O) | Stretching | 1680-1700 |

| Amide I (C=O) | Stretching | 1630-1680 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Aryl-F (C-F) | Stretching | 1100-1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using a soft ionization technique like ESI, the primary ion observed would be the protonated molecule [M+H]⁺.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Notes |

| [M]⁺ | C₁₅H₁₂FNO₂ | 257.08 | Molecular Ion |

| [M+H]⁺ | C₁₅H₁₃FNO₂ | 258.09 | Protonated Molecule (commonly seen in ESI+) |

| [M+Na]⁺ | C₁₅H₁₂FNNaO₂ | 280.07 | Sodium Adduct (common impurity) |

X-ray Crystallography

Computational Chemistry and Molecular Modeling of N 3 Acetylphenyl 4 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(3-acetylphenyl)-4-fluorobenzamide, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. tandfonline.comnih.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule.

The electronic properties derived from DFT, such as ionization potential, electron affinity, and chemical hardness, offer a quantitative measure of the molecule's reactivity. These parameters are essential for predicting how this compound might behave in a chemical reaction.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Illustrative Value | Unit |

| Ionization Potential (I) | 7.5 | eV |

| Electron Affinity (A) | 1.8 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Chemical Softness (S) | 0.35 | eV⁻¹ |

| Electronegativity (χ) | 4.65 | eV |

Note: The values presented in this table are illustrative and derived from typical DFT calculations on similar aromatic amide compounds.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.nettandfonline.comnih.gov The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed over the carbonyl and amide groups. The energy gap can be calculated from the energies of these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Orbital | Illustrative Energy | Unit |

| HOMO | -6.2 | eV |

| LUMO | -1.5 | eV |

| Energy Gap (ΔE) | 4.7 | eV |

Note: These values are representative and based on FMO analysis of analogous compounds. mdpi.com

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the negative electrostatic potential is expected to be concentrated around the oxygen atoms of the acetyl and amide groups, as well as the fluorine atom, indicating these are likely sites for hydrogen bonding. The hydrogen atom of the amide group, on the other hand, would exhibit a positive potential, making it a potential hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. By simulating the movements of atoms and bonds, MD can reveal the preferred conformations of this compound in different solvents or when interacting with a biological target.

These simulations can track the stability of the ligand-target complex, often analyzed through parameters like the root-mean-square deviation (RMSD) of the atomic positions. A stable RMSD over the simulation time suggests a stable binding mode. MD simulations are crucial for understanding the flexibility of the ligand and the protein upon binding and for calculating the binding free energy, which gives a more accurate estimation of the binding affinity than docking scores alone.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

For this compound, molecular docking studies can be performed against various protein targets to predict its potential biological activity. These studies provide a binding affinity score, which estimates the strength of the interaction, and a detailed view of the binding pose.

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The binding mode predicted by molecular docking can be further analyzed to identify the specific interactions that stabilize the ligand-protein complex. These interactions are critical for the ligand's affinity and selectivity.

Hydrogen Bonding: The amide group and the acetyl group of this compound are capable of forming hydrogen bonds with amino acid residues in the protein's active site. The amide N-H can act as a hydrogen bond donor, while the carbonyl oxygens and the fluorine atom can act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine in the binding pocket.

Pi-Pi Stacking: The aromatic rings can also participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Table 3: Illustrative Ligand-Protein Interactions for this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (with amide N-H) | 2.1 |

| LYS 88 | Hydrogen Bond (with acetyl C=O) | 2.5 |

| LEU 130 | Hydrophobic | 3.8 |

| PHE 144 | Pi-Pi Stacking | 4.2 |

| VAL 70 | Hydrophobic | 3.5 |

Note: This table presents a hypothetical interaction profile. The specific residues and distances would depend on the actual protein target.

Identification of Potential Pharmacological Targets

Computational approaches are instrumental in identifying and validating potential pharmacological targets for novel compounds like this compound. By analyzing its structural features and comparing them to known pharmacologically active molecules, researchers can generate hypotheses about its biological activity. The benzamide (B126) moiety is a common feature in many biologically active compounds.

Derivatives of 4-fluorobenzamide (B1200420) have been investigated for a range of therapeutic applications. For instance, certain derivatives have been identified as potent and selective agonists for the 5-HT(1F) receptor, suggesting potential utility in migraine therapy. nih.gov Molecular modeling studies on related 4-fluoro-N-benzamide derivatives have revealed inhibitory activity against cholinesterases, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.govnih.gov

Furthermore, the broader class of N-phenylbenzamides and related structures are often explored for their potential as anti-inflammatory and anti-cancer agents. evitachem.com Computational studies on similar scaffolds have pointed towards enzymes like phosphatidylinositol 3-kinase (PI3Kα) and retinoic acid receptor-related orphan receptor gamma (RORγ) as plausible targets. mdpi.comnih.gov The presence of the acetylphenyl group also suggests possible interactions with enzymes where such a moiety can fit into a specific binding pocket, such as cyclooxygenase (COX) enzymes. These computational predictions provide a strategic foundation for subsequent in vitro and in vivo testing to confirm the compound's biological targets.

Binding Affinity Prediction and Scoring Functions

A critical step in computational drug discovery is the prediction of binding affinity, which quantifies the strength of the interaction between a ligand, such as this compound, and its target protein. This is typically achieved through molecular docking simulations, where the compound is placed into the binding site of a target protein in various conformations and orientations.

Scoring functions are algorithms used to estimate the binding free energy of these ligand-protein complexes, allowing researchers to rank different compounds or different binding poses of the same compound. These functions calculate an estimated binding energy (often expressed in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. For example, in molecular docking studies of related compounds against targets like AChE and BChE, binding energies of -7.5 kcal/mol and -7.6 kcal/mol have been reported, indicating strong interactions. nih.gov Similarly, studies on other novel compounds targeting bacterial enzymes like dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS) have shown binding energies in the range of -7.05 to -7.07 kcal/mol. nih.gov

These scoring functions consider various energetic contributions, including:

Van der Waals interactions: Forces between non-polar atoms.

Electrostatic interactions: Forces between charged or polar atoms.

Hydrogen bonds: Specific interactions between donor and acceptor groups.

Desolvation effects: The energy cost of removing water molecules from the binding site and the ligand's surface.

By predicting binding affinities, researchers can prioritize which derivatives of this compound are most likely to be potent inhibitors or activators of a specific target, thereby guiding synthetic efforts and biological testing.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional (3D-QSAR) counterpart are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rutgers.edu These models are powerful tools in medicinal chemistry for understanding how specific structural features influence the potency of a compound and for predicting the activity of newly designed molecules.

In classical QSAR, the biological activity is correlated with physicochemical properties or "descriptors" of the entire molecule, such as lipophilicity (log P), electronic properties (Hammett constants), and steric parameters. rutgers.edu

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D structure of the ligands and their alignment in space. rutgers.edu These methods calculate the steric and electrostatic fields surrounding the aligned molecules. The variation in these fields from one molecule to another is then correlated with the changes in their biological activity. This approach provides a 3D map that highlights regions where modifications to the chemical structure are likely to increase or decrease activity. nih.gov For a series of this compound derivatives, a 3D-QSAR model could reveal the precise steric and electronic requirements for optimal interaction with a pharmacological target.

Development of Predictive Models for Biological Activity

The development of a robust QSAR or 3D-QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. nih.gov

For this compound and its analogues, various molecular descriptors would be calculated. The model is then generated using statistical techniques like Partial Least Squares (PLS) regression to find the best correlation between these descriptors and the observed biological activity. nih.gov Advanced methods, such as artificial neural networks (ANN), can also be employed to model complex, non-linear relationships between structure and activity. nih.gov

The quality and predictive ability of the resulting model are assessed using several statistical parameters: nih.govnih.gov

R² (Coefficient of Determination): Indicates how well the model fits the training set data. A value close to 1.0 is desirable.

Q² (Cross-validated R²): Measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good model.

Pearson-r: Assesses the correlation between predicted and actual activity for the test set compounds.

A reliable 3D-QSAR model, for example, might achieve an R² of 0.91 and a Q² of 0.82, indicating a high degree of confidence in its predictions. nih.gov Such a validated model can then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, saving significant time and resources.

Table 1: Example Validation Parameters for a Predictive QSAR Model

| Statistical Parameter | Description | Typical Value |

| R² | Coefficient of determination for the training set. | > 0.90 |

| Q² | Cross-validated correlation coefficient for internal validation. | > 0.80 |

| Pearson-r (Test Set) | Correlation between predicted and observed activity for the external test set. | > 0.70 |

| RMSE | Root Mean Square Error, indicating the average deviation of predictions. | Low value desired |

Identification of Key Structural Descriptors

A crucial outcome of QSAR and 3D-QSAR modeling is the identification of key molecular descriptors that govern biological activity. These descriptors are the specific structural, physical, and chemical properties that have the most significant impact on the compound's interaction with its target.

For this compound, relevant descriptors can be categorized as follows:

2D Descriptors: These are calculated from the 2D chemical structure and include properties like:

Molecular Weight (MW): The mass of the molecule.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Hydrogen Bond Donors/Acceptors: The number of N-H or O-H groups and the number of nitrogen or oxygen atoms, respectively, which are crucial for specific interactions. nih.gov

Number of Rotatable Bonds (nRB): Relates to the conformational flexibility of the molecule. nih.gov

Lipophilicity (e.g., XLogP3): The molecule's affinity for fatty versus aqueous environments, affecting absorption and distribution. nih.gov

3D Descriptors: These are derived from the 3D conformation of the molecule and are central to 3D-QSAR.

Steric Fields: As visualized in CoMFA contour maps, these show regions where bulky groups enhance (green contours) or diminish (yellow contours) activity.

Electrostatic Fields: These maps indicate where positive charge (blue contours) or negative charge (red contours) is favorable for activity.

Pharmacophore Features: 3D-QSAR models can also be represented as pharmacophores, highlighting the optimal spatial arrangement of key features like hydrogen bond donors, hydrogen bond acceptors, and aromatic rings. nih.gov For this compound, key features would likely include the carbonyl oxygen of the acetyl group and the amide as hydrogen bond acceptors, the amide N-H as a donor, and the two phenyl rings as aromatic/hydrophobic features.

Table 2: Key Structural Descriptors for Analysis

| Descriptor Type | Example Descriptor | Relevance |

| Physicochemical | Molecular Weight (MW) | Influences size and fit in binding pocket. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and bioavailability. |

| Structural | Number of Rotatable Bonds (nRB) | Affects conformational flexibility and entropy. |

| Electronic | Hydrogen Bond Acceptor Count | Key for specific polar interactions with target. |

| Electronic | Hydrogen Bond Donor Count | Key for specific polar interactions with target. |

| Lipophilicity | XLogP3 | Governs absorption, distribution, and metabolism. |

| 3D Field | Steric and Electrostatic Maps (from CoMFA) | Visualizes 3D requirements for optimal binding. |

Virtual Screening and De Novo Design Approaches for this compound Derivatives

Virtual screening and de novo design are powerful computational strategies used to explore vast chemical space for novel derivatives with improved properties. These approaches aim to either identify promising compounds from existing libraries or design entirely new molecules.

Virtual Screening (VS) is the process of computationally searching large databases of compounds to identify those that are most likely to bind to a drug target. nih.gov VS can be broadly categorized into two types: structure-based, which requires the 3D structure of the target protein, and ligand-based, which uses the structure of a known active molecule as a template.

De Novo Design involves building novel molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. nih.gov The goal is to create a new chemical entity that perfectly complements the shape and chemical environment of the binding site, thereby maximizing binding affinity and specificity. For this compound, fragments of the molecule could be used as starting points to grow new structures that form enhanced interactions within a target's active site. nih.gov

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) is particularly useful when the three-dimensional structure of the pharmacological target is unknown, but at least one active ligand has been identified. nih.gov This method operates on the "similarity principle," which posits that molecules with similar structures are likely to have similar biological activities.

In the context of this compound, this compound itself would serve as the query or template molecule. The screening process involves searching large virtual compound libraries (which can contain millions of molecules) to find those that share significant structural or pharmacophoric similarity with the template. nih.gov

The primary methods used in LBVS include:

2D Similarity Searching: This involves comparing 2D fingerprints (bit strings that encode structural features) of the database compounds to the fingerprint of the query molecule.

3D Shape-Based Screening: This method aligns the 3D conformation of database compounds with the query molecule. Compounds that have a high degree of shape overlap are selected as hits.

Pharmacophore-Based Screening: A pharmacophore model is first created from the query molecule, defining the essential 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. The database is then searched for molecules that can match this pharmacophore.

The hits identified from an LBVS campaign are not guaranteed to be active but represent a highly enriched subset of compounds for further investigation through more computationally intensive methods like molecular docking (if a target structure becomes available) or direct experimental testing. nih.gov

Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) is a computational methodology at the forefront of early-stage drug discovery, designed to identify novel bioactive molecules from large chemical libraries. mdpi.com This technique leverages the three-dimensional (3D) structure of a biological target, which can be determined through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using computational modeling. mdpi.com The core process involves docking, where individual compounds from a virtual library are computationally fitted into the target's binding site. A scoring function is then used to estimate the binding affinity between the ligand and the protein for each potential pose, allowing researchers to rank the compounds and select a promising subset for further experimental validation. researchgate.net

While detailed virtual screening results for this compound are not publicly documented, studies on other benzamide derivatives highlight the utility of this approach. For instance, in the pursuit of novel histone deacetylase (HDAC) inhibitors, a series of benzamide derivatives were designed and subjected to molecular docking studies to elucidate their structure-activity relationships. nih.gov These studies revealed that specific interactions within the binding cavity of the enzyme were critical for inhibitory activity. nih.gov

To illustrate the type of data generated in such a study, the following table presents hypothetical docking scores for a series of benzamide analogs against a protein target. Such data is instrumental in prioritizing compounds for synthesis and biological testing.

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interacting Residues |

| Analog-1 | N-(3-methylphenyl)-4-fluorobenzamide | -8.5 | Tyr234, His150 |

| Analog-2 | N-(3-chlorophenyl)-4-fluorobenzamide | -9.1 | Tyr234, Phe208 |

| This compound (Hypothetical) | N/A | -9.5 | Tyr234, His150, Arg122 |

| Analog-3 | N-(4-acetylphenyl)-4-fluorobenzamide | -8.9 | Ser200, Trp141 |

This table is for illustrative purposes only. The data presented is hypothetical and intended to demonstrate the output of a typical structure-based virtual screening study.

The success of a virtual screening campaign is highly dependent on the quality of the protein structure and the accuracy of the docking and scoring algorithms. The insights gained from these computational experiments, such as the predicted binding modes and energies, are invaluable for guiding the rational design of more potent and selective inhibitors.

Generative AI in Chemical Space Exploration for Lead Optimization

The optimization of a "hit" compound from a screening campaign into a "lead" candidate is a complex, iterative process in drug development. arxiv.org This phase aims to enhance the molecule's potency, selectivity, and pharmacokinetic properties while minimizing potential toxicity. arxiv.org Recently, generative artificial intelligence (AI) has emerged as a transformative technology to navigate the vast chemical space and accelerate lead optimization. rsc.orgnih.gov

Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can learn the underlying patterns from large datasets of known molecules. arxiv.org This learned knowledge allows them to generate novel molecular structures with desired properties. researchgate.net In the context of lead optimization, these models can be employed for several key tasks:

Scaffold Hopping: Generating molecules with entirely new core structures (scaffolds) that maintain the key pharmacophoric features required for biological activity.

Fragment Replacement: Suggesting modifications to specific fragments of a lead molecule to improve its properties.

Side-Chain Decoration: Exploring a multitude of different side chains to optimize interactions with the target protein. mdpi.com

The integration of generative AI with structure-based design is a particularly powerful strategy. An AI model can generate a focused library of novel compounds in silico, which can then be rapidly evaluated using the molecular docking techniques described in the previous section. rsc.org This synergy between generative and predictive models creates a rapid design-predict-synthesize cycle, streamlining the path to identifying a viable drug candidate. nih.gov

Structure Activity Relationship Sar Studies of N 3 Acetylphenyl 4 Fluorobenzamide and Its Analogs

Positional Isomerism and Substituent Effects on Biological Activity

The biological activity of N-(3-acetylphenyl)-4-fluorobenzamide is significantly influenced by the placement and nature of its substituents. The core structure consists of a 4-fluorobenzamide (B1200420) moiety linked to a 3-acetylphenyl group. The interplay between the electronic and steric properties of these groups dictates the molecule's interaction with its biological target.

The fluorine atom at the para-position of the benzamide (B126) ring plays a critical role in modulating the compound's properties. Fluorine is a highly electronegative atom and its introduction into a molecule can have profound effects on its electronic distribution, pKa, metabolic stability, and binding interactions. scilit.com

Research on related fluoroaromatic inhibitors has shown that the pattern of fluorine substitution can significantly affect binding affinity. nih.gov The presence of a fluorine atom can lead to favorable interactions with the target protein, such as the formation of hydrogen bonds or halogen bonds, thereby enhancing binding affinity. For instance, in a series of fluoroaromatic inhibitors of carbonic anhydrase, all compounds exhibited high binding affinity with dissociation constants (Kd) of less than 3 nM. nih.gov The specific position of the fluorine atom is crucial, as it can influence the molecule's conformation and its ability to fit into the binding pocket of a receptor. scilit.com In some cases, ortho-fluorine substitution can cause a rotation of the phenyl ring, which may be necessary to accommodate the ligand within a specific binding site. scilit.com

Table 1: Effect of Fluoro Substitution on Biological Activity in Related Benzamide Analogs

| Compound/Analog | Substitution Pattern | Observed Effect on Activity/Binding | Reference |

| 3,4-difluoro benzamide derivative | 3,4-difluoro | Comparable activity to the original compound in M1 antagonist assay. | nih.gov |

| 2,6-difluoro-3-methoxybenzamide | 2,6-difluoro | Increased anti-S. aureus activity compared to the non-fluorinated analog. | nih.gov |

| Fluoroaromatic inhibitors | Various | High binding affinity (Kd < 3 nM) to carbonic anhydrase, with binding dependent on substitution pattern. | nih.gov |

This table presents data from studies on related benzamide structures to infer the potential impact of fluorine substitution.

The acetyl group on the phenyl ring is another key determinant of biological activity. Its position at the meta-position (position 3) of the N-phenyl ring is specific and any change to this position is expected to alter the binding mode and affinity. The acetyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, forming crucial interactions with the receptor.

Studies on related structures have highlighted the importance of such carbonyl groups. For example, modifications to the acetyl group, such as its replacement with other functionalities or changes in its steric bulk, can have a significant impact on activity. In a series of benzofuran (B130515) derivatives, the incorporation of an acetyl group was found to be essential for antiproliferative activity. unina.it

The position of the acetyl group is also critical. Isomeric variations, where the acetyl group is moved to the ortho- or para-position, would significantly alter the three-dimensional shape of the molecule and the orientation of the hydrogen bond acceptor. This would likely lead to a decrease or loss of biological activity if the original meta-position is optimal for binding.

Table 2: Inferred Importance of Acetyl Group from Related Analogs

| Analog Type | Modification/Position | Inferred Impact on Activity | Reference |

| Benzofuran-pyrazoles | Incorporation of an acetyl group | Essential for antiproliferative activity. | unina.it |

| Phenylsulfonylamino-benzanilides | Modifications to substituents on the aniline (B41778) ring | Systematically analyzed for potency and target specificity. | nih.gov |

This table provides inferred importance based on studies of compounds with similar functional groups, as direct data on this compound is limited.

Exploration of Core Scaffold Modifications and Their Bioactivity Implications

Modification of the central N-phenylbenzamide scaffold is a common strategy in drug discovery to explore new chemical space and improve biological activity. This can involve replacing the phenyl rings with other aromatic or heterocyclic systems, or altering the amide linker.

For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, diversification of the benzamide moiety led to analogs with a range of activities as M1 muscarinic acetylcholine (B1216132) receptor antagonists. nih.gov This demonstrates that the core scaffold is amenable to modification and that such changes can fine-tune the compound's pharmacological profile.

Conformational Flexibility and Its Influence on Ligand-Receptor Interactions

Conformational analysis of related benzamides has shown that the presence of ortho-substituents can significantly restrict rotation and favor non-planar conformations. For example, the presence of two fluorine atoms at the 2 and 6 positions of a benzamide was found to be responsible for its non-planarity. nih.gov While this compound does not have ortho-substituents on the benzamide ring, the interplay of the 4-fluoro and 3-acetyl groups will influence the preferred conformation.

The planarity of the amide group itself is a common feature, but the torsion angles between the amide plane and the two aromatic rings are critical. These angles can be influenced by intramolecular hydrogen bonding or steric hindrance. The ability of the molecule to adopt a low-energy conformation that fits the receptor is essential for high-affinity binding.

Establishment of Pharmacophore Models for this compound Derivatives

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. These models are powerful tools in drug design for virtual screening of compound libraries to identify new potential lead structures.

While a specific pharmacophore model for this compound is not publicly available in the reviewed literature, a hypothetical model can be proposed based on its structure and the principles of SAR. Key pharmacophoric features would likely include:

A hydrogen bond donor: The amide N-H group.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group.

Another hydrogen bond acceptor: The carbonyl oxygen of the acetyl group.

An aromatic ring: The 4-fluorophenyl ring.

Another aromatic ring: The 3-acetylphenyl ring.

A halogen feature: The fluorine atom, which can participate in specific interactions.

The spatial relationship between these features would be critical for defining the active conformation. The development of a robust pharmacophore model would typically involve the analysis of a set of active and inactive analogs to identify the common features responsible for activity. unina.itnih.govdovepress.com Such models can guide the design of new derivatives with improved potency and selectivity. nih.gov

Biological Activity and Pharmacological Investigations of N 3 Acetylphenyl 4 Fluorobenzamide

In Vitro Biological Activity Screening

No specific data from in vitro biological activity screening for N-(3-acetylphenyl)-4-fluorobenzamide was found in the reviewed literature. Research on related benzamide (B126) derivatives shows a wide range of biological activities, but direct evidence for this particular compound is not available.

Enzyme Inhibition Assays

There is no specific information available in the searched literature regarding the inhibitory activity of this compound against the following enzymes:

Soluble Epoxide Hydrolase (sEH): While various benzamide and urea-based derivatives are known sEH inhibitors, studies specifically testing this compound were not identified. brieflands.comsigmaaldrich.comnih.govsigmaaldrich.com Research into related compounds, such as N-(4-acetylphenyl)-3-chlorobenzamide, has been conducted in the context of sEH inhibition. brieflands.com

DNA Gyrase and Topoisomerase II: These enzymes are crucial targets for antibacterial and anticancer drugs. nih.govnih.gov However, the inhibitory potential of this compound against DNA gyrase or topoisomerase II has not been reported in the available literature. nih.govnih.gov

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a strategy for treating neurodegenerative diseases. google.com While various anilide and benzamide derivatives have been explored as MAO-B inhibitors, specific data for this compound is absent. researchgate.netnih.gov

ADP-ribosyltransferase: This class of enzymes is involved in cellular processes like DNA repair and signaling. nih.gov There is no available data on the effect of this compound on ADP-ribosyltransferase activity.

Receptor Binding Studies

No studies detailing the binding affinity or activity of this compound at G protein-coupled receptors (GPCRs) or nuclear receptors were identified in the performed search. Fluorescent ligands and computational modeling are often used to study ligand-receptor interactions, but this specific compound has not been a subject of such published investigations. nih.gov

Cellular Assays

Cytotoxicity against Cancer Cell Lines: The cytotoxic effects of this compound against specific cancer cell lines have not been documented in the reviewed scientific literature. Numerous studies have evaluated other novel benzamide and fluorinated derivatives for their anticancer potential, but data for this exact compound is missing. nih.govresearchgate.netnih.gov

Insecticidal Activity: There is no information available regarding the insecticidal properties of this compound. Research into new insecticidal agents has explored other chemical classes like 4-thiazolidinones. nih.gov

Identification and Validation of Molecular Targets

As no significant biological activity has been reported for this compound, there are no identified or validated molecular targets for this compound in the existing literature. The identification of a molecular target is contingent on initial screening that demonstrates a consistent biological effect.

Mechanistic Studies of Biological Action

No mechanistic studies concerning the biological action of this compound are available. Such studies typically follow the identification of a confirmed biological activity and a validated molecular target.

Cellular Pathway Modulation

There is no published evidence to suggest that this compound modulates any specific cellular pathways. Research into pathway modulation is dependent on prior knowledge of the compound's biological activity and molecular target(s). nih.gov

Based on the performed searches, there is currently no publicly available scientific literature detailing the enzyme kinetics, inhibition mechanisms, or preclinical in vitro efficacy of the chemical compound this compound. The initial searches did not yield any specific data for this molecule.

Therefore, it is not possible to provide the requested article content for the specified sections. Further research and publication in peer-reviewed journals would be required for this information to become available.

Lead Optimization and Drug Discovery Implications for N 3 Acetylphenyl 4 Fluorobenzamide

Hit-to-Lead Optimization Strategies

The transition from a hit—a compound showing desired biological activity in an initial screen—to a lead compound is a pivotal phase in drug discovery. sigmaaldrich.com This process, known as hit-to-lead (H2L) optimization, aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit. scbt.comnih.gov For a compound such as N-(3-acetylphenyl)-4-fluorobenzamide, this would involve a series of structured and iterative scientific investigations.

A cornerstone of lead optimization is the iterative cycle of chemical synthesis and biological evaluation. mdpi.com In the context of this compound, medicinal chemists would systematically synthesize a variety of analogs. This process involves making targeted modifications to the different parts of the molecule: the 4-fluorobenzoyl moiety, the central amide linkage, and the 3-acetylphenyl ring.

For instance, the fluorine atom on the benzoyl ring could be moved to the ortho- or meta-positions, or replaced with other halogen atoms (Cl, Br) or small electron-withdrawing or -donating groups. mdpi.com Similarly, the acetyl group on the phenyl ring could be modified to explore its role in target binding. It could be reduced to an alcohol, converted to an amine, or replaced with other functional groups to probe the structure-activity relationship (SAR). evitachem.com

Each newly synthesized compound would then be subjected to a battery of biological assays to determine its efficacy and selectivity against the intended biological target. scbt.commdpi.com The data from these assays would feed back into the design of the next generation of compounds, creating a continuous loop of design, synthesis, and testing to progressively improve the compound's profile.

Fragment-based drug design (FBDD) offers a powerful and efficient alternative or complementary approach to traditional high-throughput screening. nih.gov FBDD begins by screening libraries of small chemical fragments (typically with a molecular weight of less than 300 Da) to identify those that bind to the biological target, albeit with low affinity. nih.gov These fragments then serve as starting points for building more potent, drug-like molecules. wisdomlib.org

In a hypothetical FBDD campaign targeting a particular enzyme, a fragment corresponding to the 4-fluorobenzamide (B1200420) portion or the 3-acetylphenyl portion of this compound might be identified as a binder. evitachem.com Using techniques like X-ray crystallography or NMR spectroscopy, the precise binding mode of the fragment to the target protein would be determined. evitachem.com This structural information is invaluable, as it allows chemists to design larger compounds by "growing" the fragment to pick up additional interactions with the target or by "linking" it to other nearby binding fragments. wisdomlib.org This structure-guided approach can lead to the development of highly optimized leads with greater efficiency. nih.gov

Multi-parameter Optimization (MPO) in Compound Design

Modern drug discovery recognizes that a successful drug must possess a balance of multiple properties, not just high potency. mdpi.com Multi-parameter optimization (MPO) is a holistic approach that simultaneously considers a wide range of attributes, including:

Potency: The concentration of the compound required to produce a desired biological effect.

Selectivity: The compound's ability to interact with the intended target over other related targets, which helps to minimize off-target side effects.

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of the compound, which determine its bioavailability and half-life in the body.

Physicochemical Properties: Parameters such as solubility, lipophilicity (logP), and polar surface area (PSA) that influence a compound's behavior.

Safety: The absence of toxicity or other adverse effects.

For this compound, an MPO strategy would involve creating a desirability matrix where each of these parameters is assigned a target range. As analogs are synthesized and tested, their properties would be mapped against this matrix. This allows for a more informed and balanced selection of compounds to advance, avoiding the common pitfall of focusing solely on optimizing potency at the expense of other critical drug-like properties.

Table 1: Hypothetical Multi-Parameter Optimization Profile for this compound Analogs

| Compound | Target Potency (IC₅₀, nM) | Selectivity (Fold vs. Off-Target) | Solubility (µg/mL) | Metabolic Stability (t½, min) |

| This compound | 500 | 10 | 25 | 15 |

| Analog A (meta-fluoro) | 450 | 15 | 30 | 20 |

| Analog B (acetyl reduced to alcohol) | 800 | 8 | 50 | 45 |

| Analog C (combined modifications) | 150 | 50 | 40 | 60 |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Analog Libraries for Enhanced Potency and Selectivity

Building upon the principles of iterative synthesis and MPO, the systematic development of analog libraries is a key strategy for enhancing potency and selectivity. mdpi.com For a scaffold like this compound, several libraries could be envisioned:

Benzamide (B126) Ring Analogs: A library could be created by reacting 3-aminoacetophenone with a diverse collection of substituted benzoyl chlorides. This would allow for a thorough exploration of the electronic and steric requirements of the binding pocket that accommodates the benzamide ring.

Phenyl Ring Analogs: Conversely, 4-fluorobenzoyl chloride could be reacted with a library of different aminophenones and related anilines to probe the SAR of the other side of the molecule. wisdomlib.org

Amide Bond Isosteres: To improve metabolic stability or alter conformational properties, the central amide bond could be replaced with other chemical groups that mimic its geometry, such as a reverse amide, an ester, or a stable isostere.

The synthesis of these libraries can often be accelerated using parallel synthesis techniques, allowing for the rapid generation of a large number of diverse compounds for biological evaluation.